Spergualin
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Overview
Description
Spergualin is a natural product first isolated from the culture broths of Bacillus laterosporus in 1981. It is known for its broad-spectrum antibacterial activity and has a unique structure consisting of a guanidino group and a spermidine-like polyamine linked through a peptide . This compound has shown promising antibacterial and immunosuppressive properties, making it a compound of significant interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spergualin and its analogs has traditionally been challenging, often requiring approximately 10 linear steps with overall yields ranging from 0.3% to 18% . recent advancements have utilized the Ugi multi-component reaction to assemble this compound-inspired molecules in a single step, dramatically improving the overall yield to between 20% and 96% . This method has enabled the generation of numerous analogs with enhanced antibacterial activity.
Industrial Production Methods
Industrial production of this compound involves the fermentation of Bacillus laterosporus, followed by extraction and purification processes. The total synthesis of this compound was achieved in 1985, and it is now supplied by an industrial manufacturing method as a pharmaceutical product .
Chemical Reactions Analysis
Types of Reactions
Spergualin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include diisopropylethylamine, N,N’-bis(Cbz)-S-methylisothiourea, and 7-aminoheptanoic acid . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired chemical transformations.
Major Products Formed
The major products formed from the reactions involving this compound include its analogs, such as 15-deoxythis compound, which has shown enhanced therapeutic activity compared to the parent compound .
Scientific Research Applications
Spergualin has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of new molecules with broad-spectrum antibiotic activity.
Biology: Studied for its interactions with proteins and its role in cellular processes.
Medicine: Investigated for its immunosuppressive and anticancer properties.
Industry: Utilized in the development of new antibiotics and immunosuppressive agents.
Mechanism of Action
The mechanism of action of spergualin involves its interaction with heat-shock proteins, particularly heat-shock protein 70 and heat-shock protein 90 . These interactions inhibit the chaperone functions of these proteins, leading to immunosuppressive effects. This compound also affects the oxidative burst of macrophages and the activation of T lymphocytes .
Comparison with Similar Compounds
Similar Compounds
15-Deoxyspergualin: An analog of this compound with enhanced therapeutic activity.
Cyclosporin A: A natural-product immunosuppressive agent with a similar mechanism of action.
FK506: Another immunosuppressive agent with properties similar to this compound.
Uniqueness
This compound is unique due to its modular structure and broad-spectrum antibacterial activity. Its ability to interact with heat-shock proteins and inhibit their functions sets it apart from other immunosuppressive agents .
Properties
CAS No. |
80902-43-8 |
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Molecular Formula |
C17H37N7O4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(3S)-N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide |
InChI |
InChI=1S/C17H37N7O4/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23)/t13-,16-/m0/s1 |
InChI Key |
GDVNLLJNADMLLR-BBRMVZONSA-N |
Isomeric SMILES |
C(CCN=C(N)N)C[C@@H](CC(=O)N[C@H](C(=O)NCCCCNCCCN)O)O |
SMILES |
C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O |
Canonical SMILES |
C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O |
Synonyms |
1-amino-19-guanidino-11,15-dihydroxy-4,9,12-triazanonadecane-10,13-dione spergualin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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